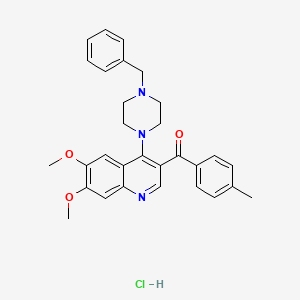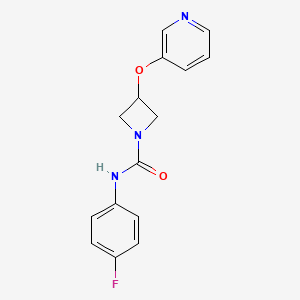![molecular formula C18H22N4OS B6430126 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097868-49-8](/img/structure/B6430126.png)
2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is an organic compound with complex structural features, combining an azetidine ring, pyrimidine moiety, and a phenyl group substituted with a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one can be achieved through a multi-step process:
Formation of 4-(propan-2-ylsulfanyl)phenyl intermediate: : Start with 4-bromoacetophenone, reacting it with propan-2-ylthiol in the presence of a base like potassium carbonate.
Azetidine Ring Formation: : Introduce the azetidine moiety by reacting the intermediate with azetidine-1-carboxylic acid under dehydrating conditions.
Pyrimidine Attachment:
Industrial Production Methods
For large-scale production, the process involves optimizing reaction conditions to ensure high yield and purity:
Use of continuous flow reactors to control temperature and reaction times.
Employing catalytic systems to enhance reaction rates.
Implementing purification techniques like recrystallization and chromatography to achieve the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The propan-2-ylsulfanyl group can be oxidized to a sulfone using oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: : Halogenated derivatives of the compound can undergo nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : m-chloroperoxybenzoic acid in dichloromethane.
Reduction: : Sodium borohydride in ethanol or methanol.
Substitution: : Sodium hydride in DMF for nucleophilic substitutions.
Major Products
Oxidation: : Produces sulfone derivatives.
Reduction: : Produces alcohol derivatives.
Substitution: : Results in various substituted products depending on the nucleophile used.
Scientific Research Applications
The compound finds applications across various domains:
Chemistry: : Acts as a building block for complex molecule synthesis.
Biology: : Used in the design of enzyme inhibitors and receptor modulators.
Medicine: : Potential pharmacological agent with activities against certain diseases.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : Interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: : Can affect signaling pathways, leading to altered cellular responses.
Binding Affinity: : Demonstrates high binding affinity towards its molecular targets, making it an effective modulator.
Comparison with Similar Compounds
Similar Compounds
2-[4-(methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one: : Similar structure but with a methylsulfanyl group instead of propan-2-ylsulfanyl.
2-[4-(ethylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one: : Features an ethylsulfanyl group.
Uniqueness
The presence of the propan-2-ylsulfanyl group in 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one imparts unique steric and electronic properties, enhancing its reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13(2)24-16-5-3-14(4-6-16)9-18(23)22-10-15(11-22)21-17-7-8-19-12-20-17/h3-8,12-13,15H,9-11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTENGWFCLKIANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate](/img/structure/B6430061.png)
![1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one](/img/structure/B6430066.png)
![2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6430068.png)

![[5-(3-chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6430086.png)
![2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6430094.png)
![3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B6430096.png)
![2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6430101.png)
![4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6430107.png)
![1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6430108.png)
![N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6430114.png)
![N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide](/img/structure/B6430118.png)

![6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B6430146.png)
